Cas no 2138104-14-8 (3-propoxyazetidine-3-carboxylic acid)

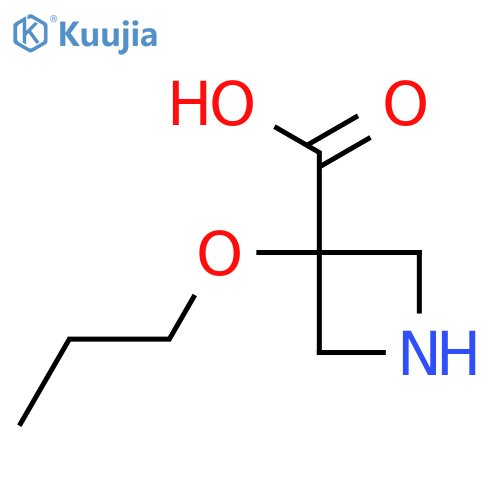

2138104-14-8 structure

商品名:3-propoxyazetidine-3-carboxylic acid

3-propoxyazetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-propoxyazetidine-3-carboxylic acid

- 2138104-14-8

- EN300-1143774

-

- インチ: 1S/C7H13NO3/c1-2-3-11-7(6(9)10)4-8-5-7/h8H,2-5H2,1H3,(H,9,10)

- InChIKey: AUDDINJVUBIYSP-UHFFFAOYSA-N

- ほほえんだ: O(CCC)C1(C(=O)O)CNC1

計算された属性

- せいみつぶんしりょう: 159.08954328g/mol

- どういたいしつりょう: 159.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): -2.5

3-propoxyazetidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1143774-0.5g |

3-propoxyazetidine-3-carboxylic acid |

2138104-14-8 | 95% | 0.5g |

$739.0 | 2023-10-26 | |

| Enamine | EN300-1143774-2.5g |

3-propoxyazetidine-3-carboxylic acid |

2138104-14-8 | 95% | 2.5g |

$1509.0 | 2023-10-26 | |

| Enamine | EN300-1143774-5g |

3-propoxyazetidine-3-carboxylic acid |

2138104-14-8 | 95% | 5g |

$2235.0 | 2023-10-26 | |

| Enamine | EN300-1143774-1g |

3-propoxyazetidine-3-carboxylic acid |

2138104-14-8 | 95% | 1g |

$770.0 | 2023-10-26 | |

| Enamine | EN300-1143774-0.1g |

3-propoxyazetidine-3-carboxylic acid |

2138104-14-8 | 95% | 0.1g |

$678.0 | 2023-10-26 | |

| Enamine | EN300-1143774-0.25g |

3-propoxyazetidine-3-carboxylic acid |

2138104-14-8 | 95% | 0.25g |

$708.0 | 2023-10-26 | |

| Enamine | EN300-1143774-10.0g |

3-propoxyazetidine-3-carboxylic acid |

2138104-14-8 | 10g |

$5774.0 | 2023-06-09 | ||

| Enamine | EN300-1143774-5.0g |

3-propoxyazetidine-3-carboxylic acid |

2138104-14-8 | 5g |

$3894.0 | 2023-06-09 | ||

| Enamine | EN300-1143774-1.0g |

3-propoxyazetidine-3-carboxylic acid |

2138104-14-8 | 1g |

$1343.0 | 2023-06-09 | ||

| Enamine | EN300-1143774-10g |

3-propoxyazetidine-3-carboxylic acid |

2138104-14-8 | 95% | 10g |

$3315.0 | 2023-10-26 |

3-propoxyazetidine-3-carboxylic acid 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

2138104-14-8 (3-propoxyazetidine-3-carboxylic acid) 関連製品

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 42464-96-0(NNMTi)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量